2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide
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Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a methyl group and an oxo group, as well as a phenethylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide typically involves the condensation of 4-methyl-6-oxopyrimidine with phenethylamine, followed by acetylation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has a range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide: shares structural similarities with other pyrimidine derivatives, such as 4-methyl-6-oxopyrimidine and phenethylacetamide.
Other pyrimidine derivatives: Compounds like 2,4-dioxo-6-methylpyrimidine and 2-phenethylpyrimidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a methyl substituent and an oxo group, as well as a phenethylacetamide moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
The compound is synthesized through the condensation of 4-methyl-6-oxopyrimidine with phenethylamine, followed by acetylation. The reaction typically occurs in solvents like ethanol or methanol, using catalysts such as hydrochloric or sulfuric acid to facilitate the process.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets may modulate their activity, thereby influencing various cellular processes. However, detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Another significant area of interest is the potential enzyme inhibition activity of this compound. Preliminary investigations suggest that it may inhibit certain enzymes involved in metabolic pathways, which could make it a candidate for further development as a therapeutic agent .
Study on Antimicrobial Activity
A study investigating the antimicrobial effects of pyrimidine derivatives found that compounds with similar structures demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced their potency .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
Compound A | Moderate (IC50 = 50 μM) | Weak (IC50 > 100 μM) |
Compound B | Strong (IC50 = 20 μM) | Moderate (IC50 = 40 μM) |
This compound | Pending Further Studies | Pending Further Studies |
Study on Enzyme Inhibition
In another study focused on enzyme inhibition, derivatives similar to this compound were evaluated for their ability to inhibit key metabolic enzymes. Results indicated promising inhibitory effects, particularly on enzymes involved in the synthesis of nucleotides and amino acids .
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-9-15(20)18(11-17-12)10-14(19)16-8-7-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIGUSUESKWLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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